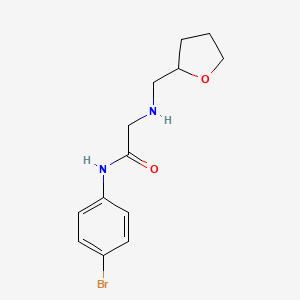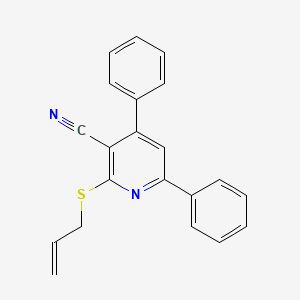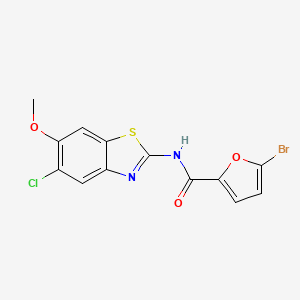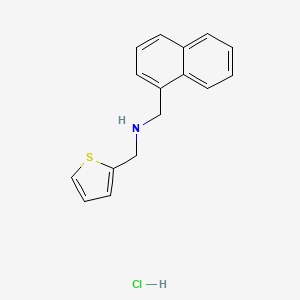![molecular formula C21H24N2O4 B4857068 methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoate](/img/structure/B4857068.png)
methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoate
Vue d'ensemble
Description
Methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoate, also known as Boc-Gly-OEt-Me, is a chemical compound that is widely used in scientific research applications. It is a derivative of glycine, which is an important amino acid that plays a critical role in various biological processes. Boc-Gly-OEt-Me is synthesized using a specific method that involves several steps, and it has been found to have many biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe is not well understood. However, it is believed to work by inhibiting the growth of bacteria and fungi. It has been found to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi.
Biochemical and Physiological Effects:
methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe has many biochemical and physiological effects. It has been found to have antioxidant properties, which may help to reduce oxidative stress in the body. It has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe has been shown to have a protective effect on the liver, and it may help to prevent liver damage caused by toxins.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. It is also relatively inexpensive compared to other amino acid derivatives. However, there are also some limitations to its use. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also not very reactive, which can limit its usefulness in certain types of reactions.
Orientations Futures
There are many future directions for the use of methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe in scientific research. One area of interest is the development of new antibiotics and antifungal agents based on methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe. Another area of interest is the use of methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe as a protective agent in the synthesis of peptides and proteins. methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe may also have potential as a therapeutic agent for the treatment of liver disease and other conditions. Further research is needed to fully understand the potential applications of methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe in scientific research.
In conclusion, methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe is a chemical compound that is widely used in scientific research applications. It is synthesized using a specific method and has many biochemical and physiological effects. methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe has several advantages for use in lab experiments, but there are also some limitations. There are many future directions for the use of methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe in scientific research, and further research is needed to fully understand its potential applications.
Applications De Recherche Scientifique
Methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe is widely used in scientific research applications, particularly in the field of biochemistry and medicinal chemistry. It is used as a building block in the synthesis of various peptides and proteins. It is also used as a protecting group for amino acids during peptide synthesis. methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoateMe has been found to have antimicrobial and antifungal properties, and it has been used in the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
methyl 2-[[2-[(4-tert-butylbenzoyl)amino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-21(2,3)15-11-9-14(10-12-15)19(25)22-13-18(24)23-17-8-6-5-7-16(17)20(26)27-4/h5-12H,13H2,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCQZUIKDDIMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-chlorobenzyl)thio]-4-[4-(diethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4856986.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4856996.png)

![2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B4857005.png)


![3-benzyl-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4857016.png)
![N-(4-ethoxybenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4857021.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4857027.png)
![4-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4857047.png)

![methyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4857060.png)
![3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4857081.png)